molecular formula C15H22N2O2 B6647206 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR

2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR

Cat. No. B6647206
M. Wt: 262.35 g/mol
InChI Key: XHXDXNKNKOANAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, also known as AldrichCPR, is a chemical compound that has been widely used in scientific research. It is a member of the family of diazepanes, which are heterocyclic organic compounds that contain a seven-membered ring with two nitrogen atoms. AldrichCPR has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many drugs used to treat anxiety and other neurological disorders. By enhancing the activity of GABA receptors, 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR can increase the inhibitory tone in the brain, leading to anxiolytic and sedative effects.
Biochemical and physiological effects:
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has been shown to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have muscle relaxant properties and to lower blood pressure. These effects are thought to be mediated through its action on GABA receptors in the central nervous system and other tissues.

Advantages and Limitations for Lab Experiments

2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has several advantages as a tool for scientific research, including its high purity and well-established synthesis method. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, there are also some limitations to its use in lab experiments. For example, it has a relatively low potency compared to other GABA receptor ligands, which can make it difficult to achieve consistent results. It also has a short half-life in vivo, which can limit its usefulness in studying long-term effects.

Future Directions

There are many potential future directions for research on 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR and related compounds. One area of interest is the development of more potent and selective GABA receptor ligands for the treatment of anxiety and other neurological disorders. Another area of interest is the investigation of the biochemical and physiological effects of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR in different tissues and disease states. Finally, there is also potential for the use of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR as a tool for the development of new drugs and therapies for a variety of conditions.

Synthesis Methods

The synthesis of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR involves the reaction of 1-phenylethanol with acetyl chloride and sodium azide in the presence of a catalyst. The resulting compound is then reduced with sodium borohydride to yield the final product. This method has been well-established in the literature and has been used to produce 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR in high yield and purity.

Scientific Research Applications

2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have anxiolytic and sedative effects, and has been used to investigate the mechanisms of action of benzodiazepines and other psychoactive compounds. 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has also been used as a ligand for GABA receptors, which are important targets for the development of new drugs for the treatment of anxiety and other neurological disorders.

properties

IUPAC Name

1-[4-(2-hydroxy-2-phenylethyl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-13(18)17-9-5-8-16(10-11-17)12-15(19)14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXDXNKNKOANAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR

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